Octacosyl docosanoate
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Overview
Description
Octacosyl docosanoate: is a long-chain ester formed from octacosanol and docosanoic acid. It is a waxy substance commonly found in the epicuticular waxes of plants. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Docosanoic Acid: Docosanoic acid is reduced to docosanol using a reducing agent such as lithium aluminum hydride.
Esterification: Octacosanol is esterified with docosanoic acid in the presence of a catalyst like sulfuric acid to form octacosyl docosanoate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octacosyl docosanoate can undergo oxidation to form corresponding ketones and carboxylic acids.
Reduction: The ester can be reduced back to octacosanol and docosanoic acid using strong reducing agents.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octacosanol and docosanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Octacosanol and docosanoic acid.
Hydrolysis: Octacosanol and docosanoic acid.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of long-chain esters and their properties.
Biology:
- Investigated for its role in the formation of plant epicuticular waxes and its impact on plant physiology.
Medicine:
- Studied for potential applications in drug delivery systems due to its hydrophobic nature.
Industry:
Mechanism of Action
Mechanism:
- Octacosyl docosanoate exerts its effects primarily through its hydrophobic interactions. It forms a protective barrier on surfaces, reducing water loss and providing lubrication.
Molecular Targets and Pathways:
- The compound interacts with lipid membranes, enhancing their stability and reducing permeability.
Comparison with Similar Compounds
Octacosanol: A primary fatty alcohol with similar hydrophobic properties.
Docosanoic Acid: A long-chain fatty acid used in the synthesis of octacosyl docosanoate.
Behenyl Alcohol: Another long-chain alcohol with similar applications in cosmetics and personal care products.
Uniqueness:
- This compound is unique due to its combination of long-chain alcohol and fatty acid, providing a balance of hydrophobicity and stability that is advantageous in various applications.
Properties
CAS No. |
21511-31-9 |
---|---|
Molecular Formula |
C50H100O2 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
octacosyl docosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI Key |
UCTMJUYTYVQCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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